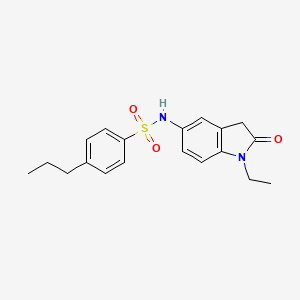

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-5-14-6-9-17(10-7-14)25(23,24)20-16-8-11-18-15(12-16)13-19(22)21(18)4-2/h6-12,20H,3-5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIHITRJBDFEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The indolinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its substituent arrangement:

- Oxindole core: The 1-ethyl and 2-oxo groups differentiate it from simpler indole derivatives.

- Sulfonamide linkage : The 4-propylbenzene sulfonamide contrasts with shorter alkyl chains (e.g., 4-methyl or unsubstituted benzene sulfonamides), which may alter hydrophobicity and metabolic stability.

A hypothetical comparison of substituent effects is summarized below:

| Compound Name | Oxindole Substituent | Benzene Substituent | Key Properties (Hypothetical) |

|---|---|---|---|

| N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide | 1-ethyl, 2-oxo | 4-propyl | High lipophilicity, moderate solubility |

| N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide | 1-methyl, 2-oxo | 4-methyl | Improved solubility, reduced steric hindrance |

| N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-benzene-1-sulfonamide | Unsubstituted | Unsubstituted | Lower logP, higher crystallinity |

Spectroscopic Comparisons (NMR Analysis)

As demonstrated in studies of structurally related compounds (e.g., rapamycin analogs), NMR chemical shifts in specific regions (e.g., protons near substituents) can pinpoint structural differences. For instance:

- Region A (positions 39–44) : Sensitive to changes in the sulfonamide’s benzene ring. A propyl group at position 4 would deshield adjacent protons compared to a methyl group, shifting signals downfield.

- Region B (positions 29–36) : Reflects alterations in the oxindole core. The 1-ethyl group may cause distinct splitting patterns versus smaller alkyl groups due to conformational flexibility.

Reactivity and Physicochemical Grouping

The lumping strategy groups compounds with analogous structures into surrogate categories. For example:

- Surrogate 1 : Compounds with 4-alkylbenzene sulfonamides (propyl, butyl).

- Surrogate 2 : Oxindole derivatives with varying N1-alkyl chains (ethyl, methyl).

This approach simplifies reaction modeling (e.g., oxidation of alkyl chains or hydrolysis of sulfonamide bonds) and predicts behavior in biological systems.

Crystallographic and Conformational Insights

While direct crystallographic data for the compound are unavailable, SHELX-based refinements of related sulfonamides reveal:

- Sulfonamide geometry : The S–N bond length (~1.63 Å) and dihedral angles between the benzene and indole rings influence packing efficiency and stability.

- Ethyl group orientation : In oxindole derivatives, bulky N1-substituents (e.g., ethyl vs. methyl) affect crystal lattice formation and polymorphism.

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-propylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety fused with a sulfonamide group, which is known for contributing to various pharmacological activities. The molecular formula is represented as C18H22N2O3S, with a molecular weight of approximately 358.45 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 358.45 g/mol |

| LogP | 3.2292 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthesis Methods

The synthesis of this compound typically involves the condensation of 1-ethyl-2-oxoindole with a sulfonamide derivative in the presence of a suitable catalyst like triethylamine. The reaction is generally conducted in dichloromethane under controlled temperatures to optimize yield and purity.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been shown to inhibit the activity of MDM2, a negative regulator of the p53 tumor suppressor. This inhibition can lead to increased apoptosis in cancer cells.

Case Study: MDM2 Inhibition

In a study published in the Journal of Medicinal Chemistry, compounds with similar structures demonstrated high affinity for MDM2 (K_i < 1 nM), suggesting that this compound may also possess potent anticancer properties through this mechanism .

Enzyme Inhibition

The compound's sulfonamide group can interact with various enzymes, potentially acting as an inhibitor. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

Enzyme Activity Study

In vitro studies have shown that similar sulfonamide derivatives can significantly inhibit the activity of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in biological systems.

Toxicity and Safety Profile

While many indole derivatives are promising for therapeutic applications, their toxicity profiles must be carefully evaluated. Preliminary studies indicate that compounds like this compound exhibit moderate toxicity levels in cellular assays but require further investigation to fully understand their safety profile.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves three key steps:

Fischer indole synthesis to form the indole core.

Sulfonylation using 4-propylbenzenesulfonyl chloride under alkaline conditions to introduce the sulfonamide group.

Ethylation of the indole nitrogen using ethylating agents (e.g., ethyl iodide) in the presence of a base like triethylamine .

Optimization strategies :

- Use continuous flow reactors to enhance scalability and reduce side reactions (as seen in analogous indole derivatives) .

- Monitor reaction progress via HPLC to adjust stoichiometry and temperature in real time.

Basic: Which spectroscopic techniques are most effective for characterizing purity and structure?

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., ethyl group on indole nitrogen, propylbenzene orientation) .

- IR : Validates sulfonamide (-SO₂NH-) and carbonyl (C=O) functional groups .

- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns for structural validation .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or conformation?

- Single-crystal X-ray diffraction refined using programs like SHELXL (via SHELX suite) provides unambiguous determination of bond angles, torsion angles, and hydrogen bonding networks .

- For amorphous samples, PXRD paired with computational modeling (e.g., Mercury CSD) can infer molecular packing .

Advanced: What strategies address contradictory bioactivity data across cell lines or assays?

- Dose-response normalization : Use the Bradford assay ( ) to standardize protein concentrations in enzymatic studies .

- Cell-line-specific controls : Account for variations in membrane permeability (e.g., P-gp efflux in cancer cells) using inhibitors like verapamil .

- Statistical meta-analysis : Pool data from multiple replicates and apply ANOVA to identify outliers .

Basic: What in vitro assays screen for enzyme inhibitory potential?

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PERK, referenced in ) .

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion in dehydrogenase assays) .

Advanced: How can computational methods predict target proteins or binding modes?

- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled proteins (e.g., PERK kinase domain) using the compound’s 3D structure .

- QSAR models : Correlate substituent effects (e.g., propyl chain length) with bioactivity using descriptors like logP and polar surface area .

Advanced: What challenges arise in synthesizing derivatives with modified substituents?

- Regioselectivity : Protecting groups (e.g., Boc for indole NH) prevent unwanted sulfonylation at alternative positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during alkylation .

Basic: How to assess stability under physiological conditions?

- pH stability : Incubate in buffers (pH 4–9) and monitor degradation via UPLC at 24/48-hour intervals .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures, informing storage conditions .

Advanced: How to validate mechanisms like PERK inhibition biochemically?

- Western blotting : Detect phosphorylation of PERK downstream targets (e.g., eIF2α) in treated vs. untreated cells .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting shifts after compound treatment .

Advanced: How to reconcile discrepancies between theoretical and experimental LogP values?

- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification .

- Theoretical adjustments : Apply correction factors in software (e.g., MarvinSketch) for sulfonamide ionization at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.